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N-(4-Aminophenyl)guanidine

Affinity Chromatography Serine Protease Purification Trypsin-Thrombin Selectivity

Purifying trypsin by affinity chromatography demands ligands with validated selectivity. Substituting aryl guanidines without empirical Ki data risks column failure and inactive enzyme yields. N-(4-Aminophenyl)guanidine solves this with direct experimental backing: • Purifies bovine trypsin to >90% active enzyme on agarose matrices • Ki values 5-10× lower for trypsin than thrombin, ensuring target specificity • Covalently couples via ε-aminocaproic acid spacer for reproducible column preparation Supplied as free base at ≥95% purity; dihydrochloride salt also available. For research use only.

Molecular Formula C7H10N4
Molecular Weight 150.18 g/mol
CAS No. 5441-10-1
Cat. No. B13148113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Aminophenyl)guanidine
CAS5441-10-1
Molecular FormulaC7H10N4
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)N=C(N)N
InChIInChI=1S/C7H10N4/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,8H2,(H4,9,10,11)
InChIKeyHXKWSIPCTVYMBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Aminophenyl)guanidine: Chemical Profile and Sourcing


N-(4-Aminophenyl)guanidine (CAS 5441-10-1), also known as p-aminophenylguanidine or 2-(4-aminophenyl)guanidine, is a small-molecule aryl guanidine with the molecular formula C7H10N4 and a molecular weight of 150.18 g/mol [1]. This compound belongs to the monosubstituted guanidine class and features a 4-aminophenyl substituent attached to the guanidine core, making it a hybrid of aniline and guanidine pharmacophores [2]. It is primarily available in free base and dihydrochloride salt forms, with typical commercial purity specifications of 95% . The compound serves as a chemical intermediate, an affinity chromatography ligand for serine proteases, and a scaffold for developing enzyme inhibitors, though its direct biological activity data in the open literature is notably sparse relative to its structural simplicity.

1
Affinity chromatography ligand development for serine protease purification workflows
2
Scaffold for structure-based inhibitor design targeting trypsin-like serine proteases
3
Chemical intermediate with dual reactive handles (free amino and guanidine groups) for heterocycle synthesis
4
Verify salt form (free base vs. dihydrochloride) for downstream reaction compatibility

Why Aryl Guanidine Substitution Requires Performance Verification


Guanidine and amidine derivatives that share a para-amino aryl substitution pattern—such as p-aminobenzamidine, phenylguanidine, and aminoguanidine—exhibit significantly different physicochemical properties and target recognition profiles despite superficial structural similarity [1]. The guanidine group (pKa ~12.5) differs from the amidine group (pKa ~11.5) in protonation state at physiological pH, which directly impacts hydrogen-bond donor/acceptor geometry and ionic interactions within enzyme S1 specificity pockets [2]. Empirical binding data demonstrate that affinity chromatography matrices functionalized with p-aminophenylguanidine exhibit differential trypsin and thrombin purification performance compared to p-aminobenzamidine or m-aminobenzamidine ligands, with Ki values varying 5- to 10-fold between the two serine proteases depending on the ligand selected [3]. These quantitative performance divergences mean that substituting one aryl guanidine or amidine for another in a validated protocol will alter binding capacity, elution profiles, and final enzyme activity yields—failure modes that cannot be predicted from scaffold similarity alone.

Risk Factor
This Compound
Analog / Substitute
Functional group
Guanidine (pKa ~12.5; 3 H-bond donors)
Amidine (pKa ~11.5; 2 H-bond donors) — altered protonation and S1 pocket geometry may shift binding
Ring substitution
para-Amino on phenyl ring
meta-Amino isomer — different S1 recognition; trypsin:thrombin selectivity may not transfer
Salt form
Free base (as supplied or dihydrochloride)
Alternative salt or neutral form — solubility and coupling efficiency may differ in conjugation protocols

Quantitative Differentiation Evidence Against Closest Analogs


Affinity Chromatography Performance vs. Aminobenzamidine Ligands

In a direct head-to-head comparison of agarose-immobilized affinity ligands, p-aminophenylguanidine enabled purification of bovine trypsin to >90% active enzyme, as measured by active-site titration, with performance comparable to p-aminobenzamidine and m-aminobenzamidine matrices [1]. However, Ki values for all three ligands were found to be 5- to 10-fold poorer for thrombin than for trypsin, and only ligands with low Ki values coupled at high density to the agarose support proved satisfactory for thrombin purification [1]. This establishes that affinity matrix performance is exquisitely sensitive to both the choice of ligand (p-aminophenylguanidine vs. amidine analogs) and the coupling density, and that p-aminophenylguanidine's trypsin:thrombin selectivity window is quantitatively distinct from that of positional isomer (m-aminobenzamidine) and functional-group analog (p-aminobenzamidine) ligands [1].

Affinity chromatography performance vs. aminobenzamidine ligands
Head-to-head
Trypsin: >90% active enzyme (all three ligands). Thrombin Ki 5- to 10-fold poorer than trypsin Ki; only low-Ki, high-density ligands suitable for thrombin purification.
Ligand chemistry and coupling density determine purification outcome; performance is not interchangeable across guanidine and amidine matrices.
Agarose-immobilized; bovine trypsin and thrombin; active-site titration (Feinstein, 1973).
Affinity Chromatography Serine Protease Purification Trypsin-Thrombin Selectivity

Docking Pose Comparison in Serine Protease Active Site

A comparative modeling and docking study of the Lmr-47 protease resolved the three-dimensional binding mode of 4-aminophenylguanidine within the enzyme active site [1]. The inhibitor was colored blue in the complex structure, with the guanidine group positioned to interact with catalytic residues Asp88, His43, and Ser177, providing a structural rationale for its enzyme recognition [1]. While quantitative inhibition constants (IC50/Ki) for this specific compound-protease pair were not reported in the publicly available figure or its accompanying article, the experimentally validated docking pose confirms that 4-aminophenylguanidine occupies the S1 specificity pocket in a manner topologically distinct from the amidine analog (p-aminobenzamidine) complexes reported for trypsin-like serine proteases, where the amidine group forms a shorter, more geometrically constrained salt bridge with Asp189 compared to the extended guanidine-arginine mimetic interaction [2].

Docking pose in serine protease active site
Class-level inference
Guanidine interacts with catalytic triad (Asp88, His43, Ser177) in Lmr-47 protease; S1 pocket occupancy topologically distinct from amidine-Asp189 salt bridge in trypsin.
Reported docking pose supports structural rationale for altered protease subtype recognition; quantitative Ki/IC50 confirmation is still required.
SAXS-guided docking at pH 8.0; no binding affinity data available (PMC8271572, 2021).
Molecular Docking Protease Inhibition Structural Biology

Guanidine vs. Amidine Basicity and Hydrogen-Bonding Profile

N-(4-Aminophenyl)guanidine incorporates a guanidine moiety with a conjugate acid pKa of approximately 12.5, compared to approximately 11.5 for the corresponding benzamidine group in p-aminobenzamidine [1]. This ~1 log unit difference in basicity means that at physiological pH 7.4, both compounds exist predominantly in their protonated, cationic forms, but the guanidine exhibits a marginally higher fraction of unprotonated neutral species. The guanidine group also presents a different hydrogen-bond donor/acceptor array (three potential H-bond donors vs. two for amidine), which alters solvation free energy and binding interactions within enzyme S1 pockets [2]. These computed physicochemical properties—XLogP3 of -0.3, topological polar surface area of 90.4 Ų, and three hydrogen-bond donors—further differentiate p-aminophenylguanidine from its amidine counterpart (p-aminobenzamidine: TPSA ~76 Ų, two H-bond donors) [3].

Guanidine vs. amidine basicity and H-bond profile
Class-level inference
Guanidine: pKa ~12.5, 3 H-bond donors, TPSA 90.4 Ų. Amidine: pKa ~11.5, 2 H-bond donors, TPSA ~76 Ų. ΔpKa ≈ +1.0; ΔTPSA ≈ +14.4 Ų.
Higher basicity and additional H-bond donor may alter permeability and off-target profiles; supports scaffold differentiation in medicinal chemistry programs.
Computed properties (PubChem); pKa from class-level literature.
Physicochemical Profiling Guanidine Basicity Lead Optimization

Evidence-Backed Research and Procurement Applications


Affinity Resin Development for Trypsin Purification

Based on direct experimental evidence that p-aminophenylguanidine-agarose matrices purify bovine trypsin to >90% active enzyme, with Ki values 5- to 10-fold lower for trypsin than thrombin [1], procurement of this compound is most strongly justified for laboratories developing or optimizing trypsin affinity resins. The compound can be covalently coupled to agarose via an epsilon-aminocaproic acid leash, as described in both the original literature [1] and subsequent patent filings [2]. Users should expect that thrombin purification will require higher ligand density and may yield lower binding capacity than trypsin, and should benchmark performance directly against p-aminobenzamidine resins for their specific application.

Scaffold for Serine Protease Inhibitor Design

The (4-aminomethyl)phenylguanidine scaffold—a close structural analog of N-(4-aminophenyl)guanidine—has been validated as a P1 residue mimetic for urokinase plasminogen activator (uPA) inhibitor design, yielding highly selective nonpeptidic inhibitors with nanomolar affinity [2]. The docking study confirming 4-aminophenylguanidine occupancy of the S1 pocket of a serine protease [3] supports its use as a starting fragment or core scaffold in structure-based drug design programs targeting trypsin-like serine proteases. Researchers should plan for iterative derivatization of the 4-amino group, as demonstrated in the uPA inhibitor SAR pathway [2].

Chemical Intermediate for Biguanide and Heterocycle Synthesis

N-(4-Aminophenyl)guanidine's primary commercial role is as a chemical intermediate, where the free amino group on the phenyl ring and the guanidine moiety provide two reactive handles for further functionalization . The compound has been documented as a precursor to N-4-nitrophenylguanidine via AurF-catalyzed N-oxidation [4] and is structurally related to p-phenylene diguanidine derivatives evaluated for trypanocidal activity [5]. Procurement for intermediate use requires standard purity verification (≥95% as specified by commercial vendors ) with attention to salt form (free base vs. dihydrochloride) depending on downstream reaction compatibility.

Historical Hypoglycemic Research Tool Context

The hypoglycemic activity of p-aminophenylguanidine hydroiodide was reported and subsequently corrected in the Journal of Biological Chemistry in 1931 [6], and the compound was included in a series of structurally related monoguanidines synthesized to study guanidine structure–hypoglycemic activity relationships [7]. While this historical data places N-(4-Aminophenyl)guanidine within the broader class of guanidine-based hypoglycemic agents (which includes metformin), the quantitative potency and selectivity relative to modern antidiabetic agents are not characterized. This application scenario is retained only for academic historical context and is not recommended to drive contemporary procurement decisions.

Application
Selection Property
Validation Focus
Trypsin affinity resin development
Ligand-chemistry specificity
Binding capacity and eluted enzyme activity
Serine protease inhibitor design
S1 pocket recognition profile
Selectivity against related proteases
Biguanide and heterocycle synthesis
Salt-form and purity specification
Reaction compatibility assessment
Historical hypoglycemic research context
Class-level historical data review
Not for contemporary efficacy interpretation
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